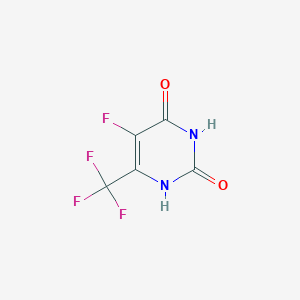

5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

5-fluoro-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F4N2O2/c6-1-2(5(7,8)9)10-4(13)11-3(1)12/h(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDOHCYITLXONW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283708 | |

| Record name | 5-fluoro-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-17-4 | |

| Record name | NSC33032 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-fluoro-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a halogenated pyrimidine precursor reacts with a nucleophile containing fluorine or trifluoromethyl groups under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale SNAr reactions using optimized conditions to ensure high yield and purity. The use of organolithium reagents has also been reported for the regioselective synthesis of pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

Nucleophilic Substitution: Due to the electron-deficient nature of the pyrimidine ring, it readily undergoes nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Substitution Reactions: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, nucleophiles such as amines, and oxidizing or reducing agents. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, thereby influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural motifs (pyrimidine-dione core) or functional similarities (fluorinated/chlorinated substituents, antimicrobial/anticancer activity):

Physicochemical and Spectral Comparisons

NMR Signatures :

- 1H NMR : Thiazole-containing derivatives (e.g., 5-methyl-6-(2-methylthiazol-4-yl) analogues) show distinct aromatic proton signals at 7.57–7.62 ppm for thiazole protons and methylene signals at 4.78–5.21 ppm for alkylated derivatives .

- Fluorinated/Chlorinated Derivatives : Fluorine and chlorine substituents cause significant deshielding in ¹³C NMR (e.g., C-F coupling constants ~250 Hz) .

- Melting Points: Thieno[2,3-d]pyrimidine-diones with bulky substituents (e.g., 4-methylbenzyl) exhibit higher melting points (>250°C) due to crystallinity, whereas simpler fluorinated derivatives (e.g., thymine analogs) melt at ~180–200°C .

Biological Activity

5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Its unique structure, characterized by the presence of fluorine and trifluoromethyl groups, significantly influences its chemical properties and biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.

- IUPAC Name : 5-fluoro-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione

- CAS Number : 774-17-4

- Molecular Weight : 198.08 g/mol

- Molecular Formula : CHFNO

The presence of both fluorine and trifluoromethyl groups enhances the compound's lipophilicity and stability, making it an interesting candidate for biological studies.

Antimicrobial Properties

Research indicates that derivatives of 5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione exhibit significant antimicrobial activity. For instance, studies have shown that similar pyrimidine compounds demonstrate effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular processes.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed promising results. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 40 - 60 | Induces apoptosis |

| K562 | 30 - 50 | Cell cycle arrest |

| HepG2 | 25 - 45 | Inhibition of proliferation |

The compound appears to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. Additionally, molecular docking studies suggest that it interacts with key enzymes involved in cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of 5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione can be influenced by its structural modifications. Variations in substituents on the pyrimidine ring have been correlated with changes in potency against specific cancer cell lines. For example:

| Substituent | IC (µM) | Targeted Enzyme |

|---|---|---|

| Chlorine (Cl) | 43.15 - 68.17 | Dihydrofolate reductase |

| Hydroxyl (OH) | 29 - 59 | EGFR |

These findings underline the importance of chemical modifications in enhancing the therapeutic efficacy of pyrimidine derivatives.

Study on Cytotoxic Effects

A notable study evaluated the cytotoxic effects of various derivatives of 5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione against different cancer cell lines. The results indicated that certain derivatives exhibited IC values comparable to established chemotherapeutic agents.

Key Findings:

- Compound with a trifluoromethyl group showed enhanced activity against HepG2 cells.

- Structural modifications led to a significant increase in cytotoxicity against HeLa cells.

Mechanistic Insights

Mechanistic studies revealed that treatment with this compound resulted in:

- Increased levels of reactive oxygen species (ROS), leading to oxidative stress.

- Altered expression of cell cycle regulatory proteins.

These insights are crucial for understanding how this compound can be utilized in targeted cancer therapies.

Q & A

Q. What are the established synthetic routes for 5-Fluoro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclocondensation of trifluoromethyl-containing precursors with urea or thiourea derivatives. For example, analogous pyrimidine-diones are synthesized by reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with urea in ethanol under basic conditions (e.g., sodium ethoxide), followed by reflux and recrystallization from water . Key parameters for optimization include:

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

Methodological Answer:

- 1H NMR : Assigns proton environments (e.g., NH peaks at δ 10–12 ppm for pyrimidine-diones) using a 150EX spectrometer with a C18 column for purity analysis .

- X-ray crystallography : Resolves hydrogen bonding patterns (e.g., N–H⋯O and O–H⋯O interactions in crystal lattices) .

- Mass spectrometry : Confirms molecular weight via ESI-MS or GC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation/functionalization of the pyrimidine-dione core be addressed?

Methodological Answer: Regioselective alkylation at N1 or N3 positions depends on steric and electronic factors. For example:

- Base selection : K₂CO₃ in DMF preferentially alkylates the less hindered nitrogen .

- Electrophile design : Bulky benzyl chlorides favor N1 substitution, while chloroacetamides target N3 .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions .

Q. What strategies resolve contradictions in biological activity data for fluorinated pyrimidine-diones?

Methodological Answer: Discrepancies in bioactivity may arise from impurities, stereochemistry, or assay conditions. Mitigation steps include:

- Purification : Recrystallization (water/ethanol) or chromatography (silica gel, C18) ensures >95% purity .

- Stereochemical analysis : X-ray crystallography or NOESY NMR confirms configuration .

- Dose-response studies : Use standardized assays (e.g., enzyme inhibition IC₅₀) with positive controls (e.g., AZT for antiviral activity) .

Q. How can hydrogen bonding networks in the crystal lattice influence physicochemical properties?

Methodological Answer: Intermolecular N–H⋯O and O–H⋯O bonds form ring dimers, enhancing thermal stability and solubility. For example:

- Thermogravimetric analysis (TGA) : Monohydrate forms (e.g., C₅H₃F₃N₂O₂·H₂O) decompose at ~200°C due to hydrogen bond disruption .

- Solubility : Polar solvents (water, DMSO) disrupt H-bonding, improving dissolution .

Experimental Design Tables

Q. Table 1. Comparison of Synthetic Methods for Pyrimidine-diones

| Parameter | Method A (Ethanol/Urea) | Method B (DMF/Alkylation) |

|---|---|---|

| Solvent | Ethanol | DMF |

| Catalyst | Sodium ethoxide | K₂CO₃ |

| Reaction Time | 20 hours | 6–12 hours |

| Yield | 60–75% | 50–65% |

| Key Application | Core synthesis | Functionalization |

Table 2. Hydrogen Bonding Parameters from X-ray Data

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| N1–H1⋯O2 (Intramolecular) | 2.89 | 165 |

| O4–H4A⋯O3 (Water) | 2.76 | 172 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.